molecular formula C14H10F5N B8193787 3',6-Difluoro-4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

3',6-Difluoro-4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8193787
M. Wt: 287.23 g/mol
InChI Key: KHJQRESLNXRLEQ-UHFFFAOYSA-N
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Description

3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is a fluorinated biphenyl derivative. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and significant biological activity. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves multiple steps, including halogenation, amination, and cross-coupling reactions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the biphenyl scaffold . The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6-Difluoro-4-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-5-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5N/c1-7-4-11(15)9(6-13(7)20)8-2-3-10(12(16)5-8)14(17,18)19/h2-6H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJQRESLNXRLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC(=C(C=C2)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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